tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Overview
Description
The compound “tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate” is a chemical compound with the molecular formula C12H18N2O2 . It is also known as tert-butyl (4-aminobenzyl)carbamate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.29 . It is a solid at room temperature . Other physical and chemical properties such as boiling point, flash point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Tert-butyl carbamate compounds have been synthesized through various methods. For instance, a study describes the synthesis of a tert-butyl carbamate derivative, highlighting a rapid synthetic method and an overall yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
- Structural Analysis and Complex Formation : These compounds are known for forming complexes with metals. Palladium(II) complexes involving triazole-based tert-butyl carbamate ligands have been synthesized and studied for their structure and catalytic activity (Turek et al., 2014).
Applications in Catalysis and Synthesis
- Catalytic Applications : Tert-butyl carbamates are utilized in catalysis. For example, they are involved in the Suzuki–Miyaura cross-coupling reaction, showing efficient performance under mild conditions (Turek et al., 2014).
- Enantioselective Synthesis : These compounds are used in the enantioselective synthesis of amino acids and other organic compounds, as demonstrated in various studies (Arvanitis et al., 1998).
Antimicrobial Activity
- Antimicrobial Properties : Some tert-butyl carbamate derivatives have been synthesized and evaluated for their antimicrobial activity, providing insights into potential applications in pharmaceutical and medical research (Ghoneim & Mohamed, 2013).
Chemical Transformations
- Chemoselective Transformations : These compounds have been studied for their role in chemoselective transformations, particularly in the conversion of amino protecting groups and other chemical reactions (Sakaitani & Ohfune, 1990).
properties
IUPAC Name |
tert-butyl N-[[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)16-8-11-17-12(19-18-11)9-4-6-10(15)7-5-9/h4-7H,8,15H2,1-3H3,(H,16,20)(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORWYEGJWLKRQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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